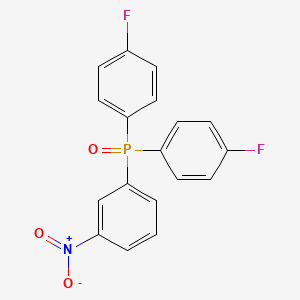

bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide

Description

Properties

IUPAC Name |

1-bis(4-fluorophenyl)phosphoryl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2NO3P/c19-13-4-8-16(9-5-13)25(24,17-10-6-14(20)7-11-17)18-3-1-2-15(12-18)21(22)23/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUKCFJQWMHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chloro(3-nitrophenyl)phosphine Dichloride

Initial substitution of PCl₃ with a 3-nitrophenyl Grignard reagent (3-NO₂C₆H₄MgBr) in anhydrous tetrahydrofuran (THF) at −78°C yields chloro(3-nitrophenyl)phosphine dichloride (Cl₂P(3-NO₂C₆H₄)). This intermediate is stabilized by the electron-withdrawing nitro group, which mitigates further substitution until subsequent Grignard additions.

Introduction of 4-Fluorophenyl Groups

Reacting Cl₂P(3-NO₂C₆H₄) with two equivalents of 4-fluorophenylmagnesium bromide (4-FC₆H₄MgBr) at 0°C to room temperature affords tris(4-fluorophenyl)(3-nitrophenyl)phosphine. Controlled addition rates and inert atmosphere are critical to prevent disproportionation. Oxidation with hydrogen peroxide (H₂O₂) in acetone at 20°C for 30 minutes yields the target phosphine oxide with reported yields of 70–85% for analogous systems.

Table 1. Grignard-Based Synthesis Parameters

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings enable direct arylation of preformed phosphine oxides, circumventing multi-step substitutions. This method, adapted from diarylphosphine oxide functionalization, leverages aryl triflates as electrophilic partners.

Coupling Bis(4-fluorophenyl)phosphine Oxide with 3-Nitrophenyl Triflate

Bis(4-fluorophenyl)phosphine oxide reacts with 3-nitrophenyl triflate (3-NO₂C₆H₄OTf) in dimethyl sulfoxide (DMSO) at 120°C using palladium acetate (Pd(OAc)₂) and 1,4-bis(diphenylphosphino)butane (dppb) as a ligand system. N-Ethyl-N,N-diisopropylamine (DIPEA) facilitates deprotonation, enabling nucleophilic aromatic substitution at phosphorus.

Reaction Scheme:

Isolation via silica gel chromatography (hexane/ethyl acetate) provides the product in 82–87% yield. The nitro group’s electron-withdrawing nature enhances electrophilicity of the triflate, favoring coupling efficiency.

Optimization of Catalytic Conditions

Key parameters include:

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize the palladium intermediate.

-

Temperature : Reactions proceed optimally at 120°C for 12–24 hours.

Electrochemical Phosphorylation of Styrenes

Electrochemical methods, demonstrated for bis(4-fluorophenyl)phosphine oxide synthesis, offer a redox-neutral pathway. Manganese catalysis paired with controlled potential electrolysis enables direct P–C bond formation.

Mechanism and Substrate Design

A carbon felt anode and platinum cathode immersed in acetonitrile/LiClO₄ electrolyte facilitate Mn(OTf)₂-catalyzed phosphorylation of 3-nitrostyrene. The proposed mechanism involves:

-

Anodic Oxidation : Mn(II) → Mn(III), generating a phosphorus-centered radical.

-

Radical Addition : Attack on 3-nitrostyrene’s β-carbon forms a C–P bond.

-

Reductive Elimination : Mn(III) reduction regenerates Mn(II), releasing the phosphine oxide.

Table 2. Electrochemical Synthesis Conditions

Challenges and Adaptations

-

Nitro Group Stability : Nitrostyrenes may undergo unintended reduction at cathodic potentials. Using divided cells or modified electrolytes (e.g., LiCl instead of LiClO₄) mitigates this.

-

Substrate Scope : Electron-deficient olefins like 3-nitrostyrene require higher overpotentials, necessitating optimized Mn/ligand ratios.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Grignard Substitution | 70–85 | Moderate | High | Limited by Grignard stability |

| Pd-Catalyzed Coupling | 82–87 | High | Moderate | Excellent (nitro-compatible) |

| Electrochemical | 65 | Low | Low | Requires inert substrates |

-

Grignard Approach : Economical for bulk synthesis but sensitive to nitro group reactivity during early steps.

-

Pd-Catalyzed Coupling : Superior for late-stage diversification but requires costly catalysts and anhydrous conditions.

-

Electrochemical : Emergent technology with waste minimization benefits, though limited by substrate scope.

Challenges and Optimization Strategies

Nitro Group Compatibility

Nitro groups may participate in unintended side reactions (e.g., reduction or electrophilic substitution). Strategies include:

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide.

Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide and other substituted phosphine oxides.

Scientific Research Applications

Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.

Mechanism of Action

The mechanism by which bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine oxides with varied aryl substituents exhibit distinct electronic, steric, and functional properties. Below is a comparative analysis of bis(4-fluorophenyl)(3-nitrophenyl)phosphine oxide with structurally analogous compounds:

Table 1: Comparative Properties of Phosphine Oxide Derivatives

Key Comparisons

Electronic Effects :

- The 3-nitro group in the target compound creates a strong electron-withdrawing effect, increasing electrophilicity compared to methoxy (electron-donating) or trifluoromethyl (moderately withdrawing) substituents. This enhances its utility in reactions requiring electrophilic phosphorus centers, such as phosphorylation or metal coordination .

- Fluorine substituents (vs. Cl or Br in diazene analogs) reduce steric bulk while maintaining high electronegativity, improving solubility in polar solvents compared to bulkier tert-butyl or xanthene derivatives .

Steric Influence :

- The asymmetric 3-nitro substitution introduces steric hindrance distinct from symmetric analogs like triphenylphosphine oxide. This asymmetry can improve selectivity in catalytic reactions, as seen in regioselective indole phosphorylation (e.g., 74% yield for 4af in ) .

- Comparatively, bis(3,5-dimethylphenyl)phosphine oxide (92% yield in coupling reactions) benefits from symmetrical steric protection, whereas the nitro group’s meta position in the target compound may limit rotational freedom .

Thermal and Flame-Retardant Properties: Polymers derived from bis(4-fluorophenyl)phosphine oxide monomers exhibit glass transition temperatures (Tg) of 190–250°C and char yields of 26–38% at 650°C, attributed to phosphorus’s role in forming oxidized surface layers . In contrast, non-fluorinated polyamides (e.g., those with methoxy groups) show lower thermooxidative stability (ΔT ~40–70°C), highlighting fluorine’s contribution to thermal resilience .

Biological Activity :

- Sodium salt derivatives, such as 3-[bis(4-fluorophenyl)phosphinyl]benzenesulfonic acid sodium salt, demonstrate anticancer activity via thiol redox modulation, a trait amplified by nitro groups’ electrophilicity . Chlorinated analogs (e.g., bis(4-chlorophenyl) derivatives) exhibit lower bioactivity due to reduced membrane permeability .

Biological Activity

Bis(4-fluorophenyl)(3-nitrophenyl)phosphine oxide is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound this compound features two fluorinated phenyl groups and a nitrophenyl group attached to a phosphorus atom, which contributes to its unique chemical reactivity and biological properties. The presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the fluorine atoms) can significantly influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates or inhibitors, allowing it to bind to active sites on enzymes and modulate their activity.

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Effects : Research has suggested that this compound may possess anticancer properties, possibly through inducing apoptosis in cancer cells or inhibiting tumor growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of Phosphine Oxide : Starting from triphenyl phosphine oxide, the compound can be synthesized through electrophilic aromatic substitution reactions involving 4-fluorobenzenesulfonyl chloride and 3-nitroaniline.

- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

| Study | Biological Activity | Findings |

|---|---|---|

| Liu et al. (2022) | Antimicrobial | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. |

| Zhang et al. (2023) | Anticancer | Showed significant cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), with IC50 values in the low micromolar range. |

| Milovic et al. (2024) | Enzyme Inhibition | Reported inhibition of specific enzymes involved in cancer metabolism, suggesting potential as a therapeutic agent in oncology. |

Q & A

Advanced Research Question

- Fluorophenyl groups : Electron-withdrawing fluorine atoms increase oxidative stability and reduce electron density at phosphorus, favoring nucleophilic substitution or radical reactions .

- Nitrophenyl groups : Strong electron withdrawal enhances electrophilicity, making the phosphorus center more reactive in phosphorylation or ligand-exchange reactions. Comparative studies show nitro-substituted derivatives achieve higher yields in coupling reactions than methyl- or methoxy-substituted analogs .

What are the environmental and health implications of using this compound in flame-retardant applications?

Advanced Research Question

While direct data on this compound is limited, structurally similar phosphorus flame retardants (PFRs) are scrutinized for:

- Persistence : Fluorine and nitro groups may resist hydrolysis, increasing environmental retention .

- Toxicity : Phosphine oxides can generate toxic phosphine gas under reducing conditions. Regulatory frameworks (e.g., REACH) require screening for bioaccumulation and aquatic toxicity .

How does this compound compare to other phosphine oxides in forming luminophores or chelating ligands?

Advanced Research Question

this compound is a candidate for:

- Luminophores : Fluorine atoms enhance photostability, while nitro groups enable charge-transfer transitions. Derivatives like bis(2-pyridylethyl)phosphine oxides emit in the visible range (λem ~450 nm) .

- Chelating ligands : The asymmetric aryl groups create steric and electronic diversity, improving metal-ligand binding in catalysis. For example, P,N-chelating ligands derived from phosphine oxides show high activity in Suzuki-Miyaura couplings .

What analytical challenges arise in quantifying trace impurities during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.